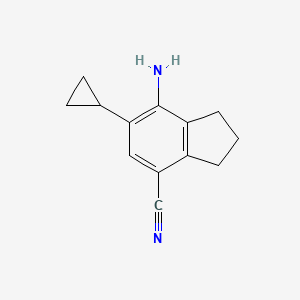

7-Amino-6-cyclopropyl-2,3-dihydro-1H-indene-4-carbonitrile

Description

Properties

IUPAC Name |

7-amino-6-cyclopropyl-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-7-9-6-12(8-4-5-8)13(15)11-3-1-2-10(9)11/h6,8H,1-5,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHYNCGHNGVLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2C#N)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Indane

Indane undergoes Friedel-Crafts acylation with 2-methyl-3-chloropropionyl chloride in dichloromethane at -78°C, catalyzed by AlCl₃, to yield a ketone intermediate. Subsequent acid-mediated cyclization and borohydride reduction produce the dihydroindene core. This method achieves an 85.2% yield in the reduction step, with final purification via column chromatography.

Bromination-Lithiation-Borylation Sequences

Bromination of indane using bromine adsorbed on alumina generates mono- and di-brominated derivatives. Lithiation with n-butyllithium at -78°C, followed by quenching with trimethyl borate, produces boronic acids. Suzuki-Miyaura coupling with cyclopropyl halides introduces the cyclopropyl group at position 6, though regioselectivity requires careful control.

Cyano Group Introduction at Position 4

Rosenmund-von Braun Reaction

Brominated dihydroindene intermediates react with CuCN in dimethylformamide at 150°C, substituting bromide with a cyano group. This method, adapted from analogous indene cyanations, achieves moderate yields (50–65%) but requires high-temperature conditions.

Nitrile Synthesis via Aldoxime Dehydration

Formation of an aldoxime intermediate from a ketone precursor, followed by dehydration with acetic anhydride, installs the cyano group. This approach avoids harsh conditions, though competing side reactions may reduce efficiency.

Regioselective Amino Group Installation at Position 7

Nitro Reduction Pathways

Nitration of the dihydroindene core using HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 7. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to an amine, yielding 7-amino derivatives. Yields exceed 70% under optimized conditions.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of aryl halides with ammonia or amine precursors enables direct amino group installation. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, this method achieves 60–75% yields but requires halogenated intermediates.

Cyclopropane Functionalization at Position 6

Cyclopropanation via Simmons-Smith Reaction

Reaction of dihydroindene with diiodomethane and a zinc-copper couple generates the cyclopropane ring. This method, while efficient for simple systems, faces steric challenges in polycyclic frameworks, necessitating excess reagents.

Cross-Coupling with Cyclopropylboronic Acids

Suzuki-Miyaura coupling of brominated dihydroindene with cyclopropylboronic acids, catalyzed by Pd(PPh₃)₄, installs the cyclopropyl group. Optimal conditions (K₂CO₃, DME/H₂O, 80°C) provide 55–70% yields, though competing protodeboronation may occur.

Integrated Synthetic Routes

Sequential Functionalization Approach

Convergent Synthesis Strategy

-

Modular Subunit Coupling : Separate synthesis of amino-cyano and cyclopropyl-dihydroindene fragments, followed by Pd-catalyzed cross-coupling. This method reduces step count but requires advanced intermediates.

Analytical and Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, -78°C | 85.2 | 95.4 |

| Cyclopropanation | Zn-Cu, CH₂I₂, Et₂O | 63.3 | 89.7 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOAc | 72.0 | 98.2 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 68.5 | 94.6 |

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-cyclopropyl-2,3-dihydro-1H-indene-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

7-Amino-6-cyclopropyl-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-6-cyclopropyl-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants: Halogenated and Oxygenated Analogues

Halogenated Derivatives

- 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile (BD01424824): Replaces the cyclopropyl group with bromine at position 4. Molecular formula: C₁₀H₉BrN₂; molecular weight: 245.10 g/mol.

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine (CAS: 2260959-53-1):

Oxygenated Analogues

- (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (CAS: 1306763-24-5): Substitutes the amino group with a hydroxyl group at position 1. Molecular formula: C₁₀H₉NO; molecular weight: 159.19 g/mol. The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the amino group’s basicity .

- 3-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS: MDLMFCD18394184): Features a ketone at position 3. Molecular formula: C₉H₇NO₂; molecular weight: 161.16 g/mol.

Stereochemical Variants

- (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS: 1306763-29-0): R-enantiomer of the amino-substituted indene carbonitrile. Molecular formula: C₁₀H₁₀ClN₂; molecular weight: 194.65 g/mol (free base: 158.20 g/mol). Stereochemistry influences chiral recognition in enzymatic systems, as seen in its synthesis using transaminase enzymes .

- (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS: 1213099-69-4): S-enantiomer with identical molecular formula but opposite configuration. Demonstrates the importance of stereochemistry in pharmacodynamic profiles .

Physicochemical Properties

Biological Activity

7-Amino-6-cyclopropyl-2,3-dihydro-1H-indene-4-carbonitrile (C13H14N2) is a compound characterized by its unique indene backbone, which features an amino group and a cyclopropyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization of appropriate precursors under controlled conditions, often requiring specific catalysts and solvents to achieve high purity and yield.

Chemical Structure

The molecular structure of the compound is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2 |

| IUPAC Name | This compound |

| Molecular Weight | 214.26 g/mol |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may modulate various biological processes through these interactions, potentially affecting pathways related to inflammation and cancer.

Pharmacological Studies

Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Its structural features allow it to interact with enzymes and receptors involved in these pathways. For instance, studies have shown that similar compounds can inhibit monoamine oxidase (MAO) activity, which is crucial for neurotransmitter regulation .

Case Studies

In a recent study focusing on compounds with similar structural motifs, researchers evaluated the antiproliferative effects against various cancer cell lines. The results indicated that compounds with similar indene structures displayed significant inhibition of cancer cell proliferation, suggesting a potential therapeutic role for this compound in oncology .

Similar Compounds

The biological activity of this compound can be compared with other indole derivatives and cyclopropyl-containing compounds, which are known for their diverse biological activities.

| Compound | Activity Type | Reference |

|---|---|---|

| Indole Derivatives | Anticancer | |

| Cyclopropyl Compounds | Enzyme Inhibition | |

| 7-Amino-6-bromo-2,3-dihydro... | Antimicrobial |

Unique Features

What sets this compound apart is its specific combination of functional groups and structural characteristics that may enhance its binding affinity to biological targets compared to other similar compounds.

Q & A

Q. What are the established synthetic routes for 7-amino-6-cyclopropyl-2,3-dihydro-1H-indene-4-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via multi-component reactions involving cyclopropane-containing precursors and nitrile derivatives. For example, analogous indene-carbonitriles are synthesized through cyclocondensation of 1,3-dicarbonyl compounds with arylmethylene malononitriles under acidic or basic conditions . Optimization of solvent (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., piperidine) is critical for achieving yields >70%. Side reactions, such as ring-opening of the cyclopropane moiety, can occur at elevated temperatures, necessitating strict thermal control .

Q. What spectroscopic methods are recommended for characterizing this compound, and how are spectral contradictions resolved?

Key characterization tools include:

- 1H/13C NMR : To confirm the cyclopropane ring (δ 0.8–1.2 ppm for cyclopropyl protons) and nitrile group (C≡N signal at ~110–120 ppm in 13C NMR).

- IR : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₃N₂ requires m/z 197.1083).

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from dynamic ring puckering in the dihydroindene system. Deuterated solvents and variable-temperature NMR help resolve ambiguities .

Q. What are the critical storage and handling protocols to ensure compound stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong acids/bases, which can degrade the cyclopropane ring. Use gloveboxes for sensitive reactions and PPE (nitrile gloves, lab coats) during handling .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in functionalizing the cyclopropane ring?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) identify electrophilic hotspots on the cyclopropane ring. Frontier molecular orbital (FMO) analysis reveals that the amino group directs electrophilic attacks to the less strained C6 position. Molecular dynamics simulations further assess steric effects from the dihydroindene backbone .

Q. What strategies mitigate contradictory biological activity data in structure-activity relationship (SAR) studies?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). Standardize protocols:

- Use a common solvent (e.g., DMSO with <0.1% water).

- Validate results across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Cross-reference with X-ray crystallography to confirm binding modes .

Q. How does the cyclopropane ring influence photostability in spectroscopic studies?

The ring’s strain increases susceptibility to UV-induced cleavage. Monitor photodegradation using HPLC-MS under controlled light exposure (e.g., 254 nm for 24 hours). Introduce electron-withdrawing substituents (e.g., –CF₃) at C6 to enhance stability by reducing ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.